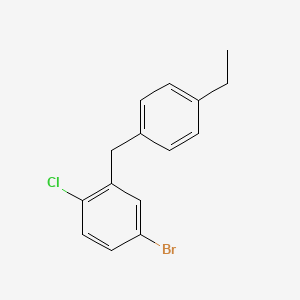

2-(4-Ethylbenzyl)-4-bromo-1-chlorobenzene

Cat. No. B8567938

M. Wt: 309.63 g/mol

InChI Key: ZOECEJDDYZQJEZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08129434B2

Procedure details

To a stirred solution of Et3SiH (400 g, 3.45 mol) and (5-bromo-2-chlorophenyl)(4-ethylphenyl)methanone (534 g, 1.65 mol) containing ˜7% of the isomeric ketone in 300 mL of the TFA at 30° C. was added CF3SO3H (1.5 g, 0.01 mol). Within minutes the temperature increased causing the solution to reflux violently. Caution: this moderate exotherm requires cooling with an external ice bath. After 1 hr, HPLC revealed the reaction to be 90% complete. After addition of an additional Et3SiH (20 g) and heating overnight at 70° C., the reaction was >95% complete by HPLC analysis. Upon cooling, the volatiles were removed by bulb to bulb distillation at reduced pressure. The resultant ˜1 L of the light gray oil was poured into 1 L of H2O. The mixture was extracted three times with hexane, the combined organic layers were washed three times with H2O, twice with aq Na2CO3 and twice with brine before drying over Na2SO4. After concentration using a rotary evaporator, ˜1 L of clear light amber oil remained. This material was further concentrated, the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature reached 75° C., and the residue was allowed to cool. 1HNMR analysis of the residue revealed it to contain an ˜8:1 mixture of diarylmethane to (Et3Si)2O. Crystallization of this mixture was achieved by pouring the product into vigorously stirred cold (10° C.) mixture of 85% EtOH:H2O (1.2 L). After stirring for several hours, the crystals were collected by filtration, washed with cold 1:1 EtOH/H2O and dried under vacuum. The 4-bromo-1-chloro-2-(4-ethylbenzyl)benzene (500 g), was obtained as a low melting solid containing ˜1% (Et3Si)2O, and was used without further purification.

Quantity

534 g

Type

reactant

Reaction Step One

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[SiH](CC)(CC)CC.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH3:24])=[CH:19][CH:18]=2)=O)[CH:14]=1>C(O)(C(F)(F)F)=O.C(S(O)(=O)=O)(F)(F)F>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([Cl:25])=[C:13]([CH2:15][C:17]2[CH:18]=[CH:19][C:20]([CH2:23][CH3:24])=[CH:21][CH:22]=2)[CH:14]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

534 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)CC)Cl

|

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Two

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

[SiH](CC)(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(F)(F)(F)S(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for several hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Within minutes the temperature increased

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux violently

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Caution: this moderate exotherm requires cooling with an external ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed by bulb to bulb distillation at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resultant ˜1 L of the light gray oil was poured into 1 L of H2O

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted three times with hexane

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers were washed three times with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

twice with aq Na2CO3 and twice with brine before drying over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator, ˜1 L of clear light amber oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the (Et3Si)2O (450 mL) was removed by distillation until the distillation head temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 75° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an ˜8:1 mixture of diarylmethane to (Et3Si)2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization of this mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by pouring the product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

into vigorously stirred cold (10° C.) mixture of 85% EtOH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystals were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold 1:1 EtOH/H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)Cl)CC1=CC=C(C=C1)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 500 g | |

| YIELD: CALCULATEDPERCENTYIELD | 97.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |